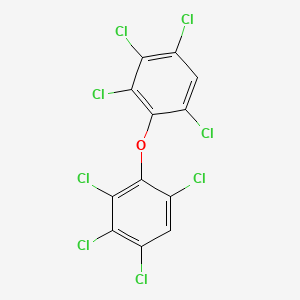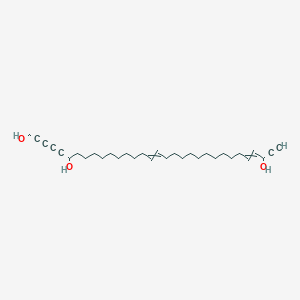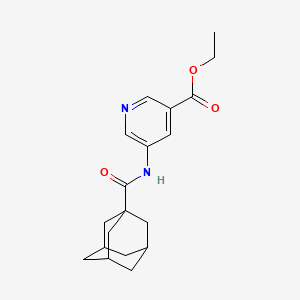
3-Pyridinecarboxylic acid, 5-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 5-((tricyclo(3311(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a tricyclo decylcarbonyl amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester typically involves multiple steps:
Formation of Pyridinecarboxylic Acid: The initial step involves the synthesis of pyridinecarboxylic acid through various methods such as the oxidation of pyridine derivatives.
Introduction of Tricyclo Decylcarbonyl Amino Group: This step involves the reaction of pyridinecarboxylic acid with tricyclo decylcarbonyl chloride in the presence of a base to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the ester group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 5-((tricyclo(331
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclo decylcarbonyl amino group may play a crucial role in binding to these targets, while the pyridine ring and ester group contribute to the overall activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinecarboxylic Acid Derivatives: Compounds with similar pyridine ring structures and carboxylic acid groups.
Tricyclo Decylcarbonyl Amino Compounds: Compounds with similar tricyclo decylcarbonyl amino groups.
Ethyl Ester Derivatives: Compounds with similar ester functional groups.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 5-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester lies in the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of the tricyclo decylcarbonyl amino group, in particular, sets it apart from other pyridinecarboxylic acid derivatives.
Propriétés
Numéro CAS |
126947-73-7 |
|---|---|
Formule moléculaire |
C19H24N2O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
ethyl 5-(adamantane-1-carbonylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-2-24-17(22)15-6-16(11-20-10-15)21-18(23)19-7-12-3-13(8-19)5-14(4-12)9-19/h6,10-14H,2-5,7-9H2,1H3,(H,21,23) |
Clé InChI |
XAPROWNTGUUMIR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CN=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


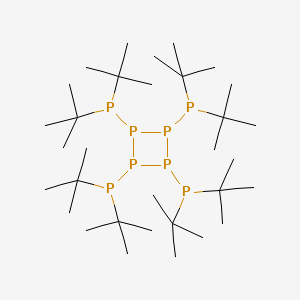
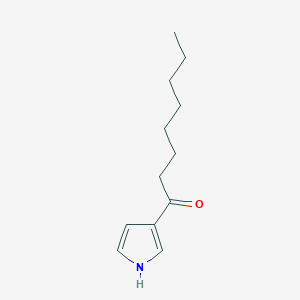

![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
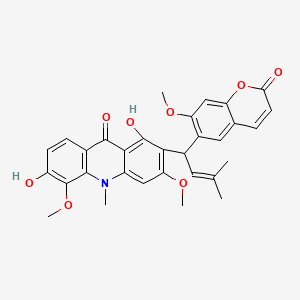
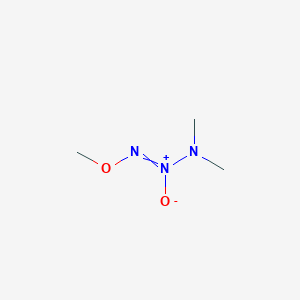
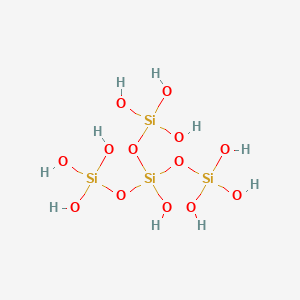
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)

